molecular formula C11H16ClN3 B1358568 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine CAS No. 937795-92-1

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine

Cat. No.: B1358568
CAS No.: 937795-92-1
M. Wt: 225.72 g/mol
InChI Key: DTVYKEHYUMEUFH-UHFFFAOYSA-N
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Description

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine is a heterocyclic compound that features both piperidine and pyrazine rings. The presence of these rings makes it a valuable compound in various fields, including medicinal chemistry and organic synthesis. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine typically involves the reaction of 3-(chloromethyl)piperidine with 6-methylpyrazine. This reaction can be carried out under various conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to optimize the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This method enhances the scalability of the production process, making it feasible to produce large quantities of the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyrazine ring.

Major Products

    Nucleophilic substitution: The major products are substituted piperidine derivatives.

    Oxidation: The major products include hydroxylated or carbonylated derivatives.

    Reduction: The major products are dihydropyrazine derivatives.

Scientific Research Applications

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may activate receptors by mimicking the action of natural ligands, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Chloromethyl)piperidin-1-yl)-pyrazine: Lacks the methyl group on the pyrazine ring, which may affect its reactivity and biological activity.

    2-(3-(Chloromethyl)piperidin-1-yl)-6-ethylpyrazine: Contains an ethyl group instead of a methyl group, which can influence its chemical properties and interactions with biological targets.

    2-(3-(Chloromethyl)piperidin-1-yl)-6-phenylpyrazine: The presence of a phenyl group introduces additional steric and electronic effects, potentially altering its reactivity and biological activity.

Uniqueness

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine is unique due to the presence of both piperidine and pyrazine rings, along with a chloromethyl group. This combination of structural features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-[3-(chloromethyl)piperidin-1-yl]-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-9-6-13-7-11(14-9)15-4-2-3-10(5-12)8-15/h6-7,10H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVYKEHYUMEUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCC(C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640311
Record name 2-[3-(Chloromethyl)piperidin-1-yl]-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937795-92-1
Record name 2-[3-(Chloromethyl)piperidin-1-yl]-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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